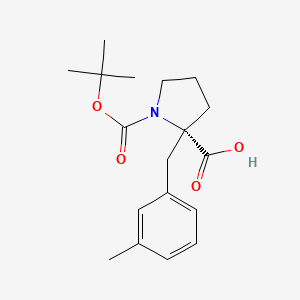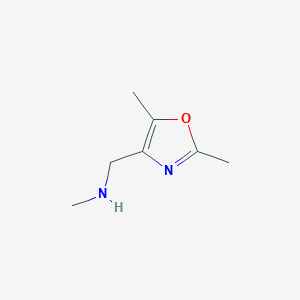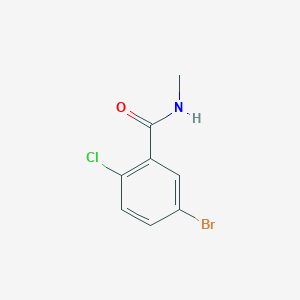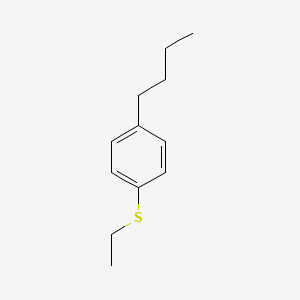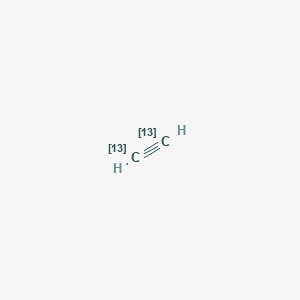
乙炔-13C2
概述
描述
Acetylene-13C2, also known as 2-Butynedioic acid-13C2, is a compound with the linear formula HO2C13C13CCO2H . It has a molecular weight of 116.04 . It is suitable for mass spectrometry (MS) techniques .
Synthesis Analysis
Acetylene-13C2 can be synthesized starting with 13C elemental carbon . The 13C carbon is applied for the synthesis of calcium carbide (Ca13C2), which is subsequently used to generate acetylene . This acetylene is a universal 13C2 unit for atom-economic organic transformations . The synthesis of labeled alkynes, O,S,N-functionalized vinyl derivatives, polymers, and pharmaceutical substances were demonstrated .
Molecular Structure Analysis
The linear formula of Acetylene-13C2 is HO2C13C13CCO2H .
Chemical Reactions Analysis
Acetylene-13C2 can be used in various chemical reactions. For instance, it can be used in the synthesis of calcium carbide (Ca13C2), which is subsequently used to generate acetylene . This acetylene is a universal 13C2 unit for atom-economic organic transformations .
Physical And Chemical Properties Analysis
It has an assay of 98% (CP) . It is suitable for mass spectrometry (MS) techniques . The storage temperature is 2-8°C .
科学研究应用
合成和络合物形成
- 稳定同位素合成:从碳-13C二氧化碳和熔化的锂合成了乙炔-13C2,导致锂碳化物-13C2的形成。此外,它已被用于形成锂乙炔-13C2的稳定乙二胺络合物 (Whaley & Ott, 1974)。
在有机合成和纳米技术中
- 碳化钙和有机合成:乙炔是合成有机化合物和工业化学中的基本构建块。最近的研究表明,作为乙炔稳定且廉价的前体,碳化钙可用于有机合成中原位化学转化,扩展了乙炔化学的应用 (Rodygin et al., 2016)。
在燃烧和火焰研究中
- 烃火焰中的同位素示踪剂:乙炔-13C2被用作示踪研究中的示踪剂,以调查富含预混烃火焰中碳的形成 (Ferguson, 1957)。
在光谱研究中
- 振动光谱学:乙炔-13C2已被研究,提供了有关振动频率、非谐性和旋转常数的数据,有助于更深入地了解分子的性质 (Herman et al., 2003)。
在核磁共振研究中
- 固体乙炔中的NMR屏蔽常数:使用独立于规范的原子轨道方法计算了固体乙炔-13C2的1H和13C NMR屏蔽常数,有助于理解乙炔中的分子间相互作用和多形性 (Pecul et al., 1997)。
在光催化氧化中
- 乙炔的光催化氧化:乙炔-13C2已被用于研究其光催化氧化,探索转化速率、矿化和过程效率,这在环境应用中具有相关性 (Thevenet et al., 2014)。
在气体储存和分离中
- 金属有机框架上的吸附:对乙炔在金属有机框架(如CPO-27-M)上的吸附进行的研究对气体储存和分离具有重要意义,解决了爆炸风险和纯化等问题 (Chavan et al., 2012)。
未来方向
The use of Acetylene-13C2 and similar compounds in labeling organic molecules is a promising area of research . The ability to synthesize a variety of labeled compounds, including alkynes, O,S,N-functionalized vinyl derivatives, polymers, and pharmaceutical substances, opens up new possibilities for the study of these molecules .
属性
IUPAC Name |
(1,2-13C2)ethyne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2/c1-2/h1-2H/i1+1,2+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSFWRNGVRCDJHI-ZDOIIHCHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH]#[13CH] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30446674 | |
| Record name | Acetylene-13C2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30446674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
28.023 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Acetylene-13C2 | |
CAS RN |
35121-31-4 | |
| Record name | Acetylene-13C2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30446674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 35121-31-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

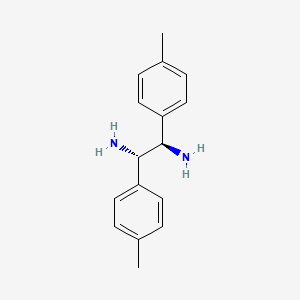
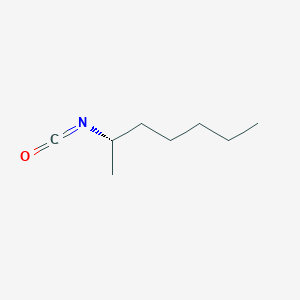
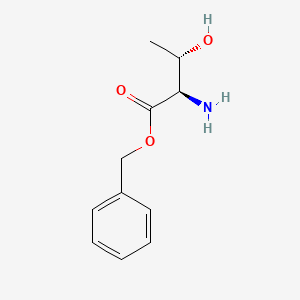
![2-[2-(Bromomethyl)phenyl]thiophene](/img/structure/B1599555.png)
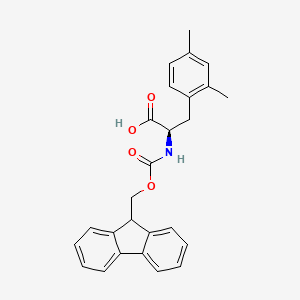
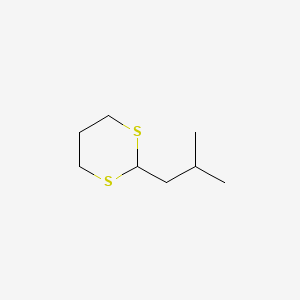
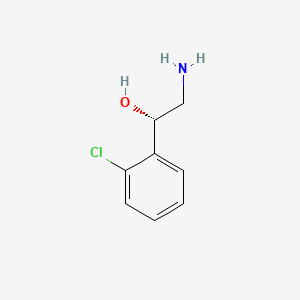
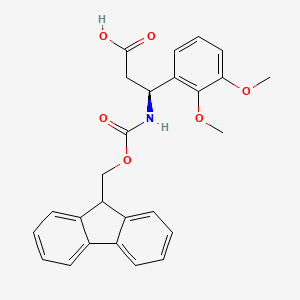
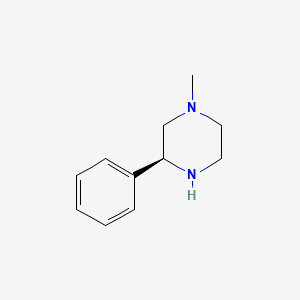
![2-[[7'-[[Bis(carboxylatomethyl)azaniumyl]methyl]-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-2'-yl]methyl-(carboxylatomethyl)azaniumyl]acetate](/img/structure/B1599567.png)
